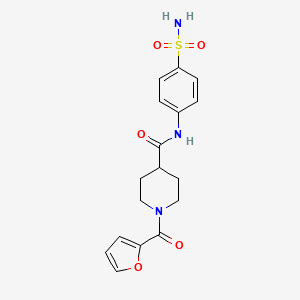
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, also known as FCPI, is a compound with potential applications in scientific research. FCPI is a piperidine derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Scientific Research Applications
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of MMP-2 and MMP-9, which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is its potential as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in cancer therapy. Additionally, more research is needed to determine the potential side effects of this compound and its optimal dosage for different applications.
Future Directions
There are several future directions for 1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide research. One direction is to further investigate its mechanism of action, which can help optimize its use in cancer therapy. Another direction is to study its potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to determine the potential side effects of this compound and its optimal dosage for different applications. Overall, this compound has shown promising results in scientific research and has potential applications in various fields.
Synthesis Methods
1-(furan-2-ylcarbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide can be synthesized through various methods, including the use of piperidine and furan-2-carboxylic acid as starting materials. The synthesis involves the addition of a sulfamoyl group to the piperidine ring and a furan-2-carbonyl group to the nitrogen atom of the piperidine ring. The final product is a white crystalline powder that can be purified through recrystallization.
properties
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c18-26(23,24)14-5-3-13(4-6-14)19-16(21)12-7-9-20(10-8-12)17(22)15-2-1-11-25-15/h1-6,11-12H,7-10H2,(H,19,21)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJODJXQMXHSCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

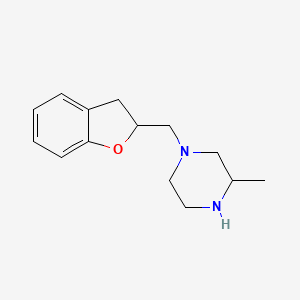
![N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7595616.png)


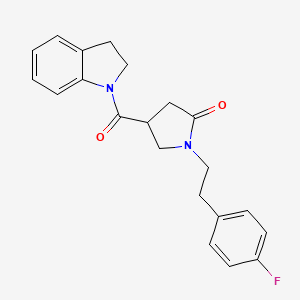

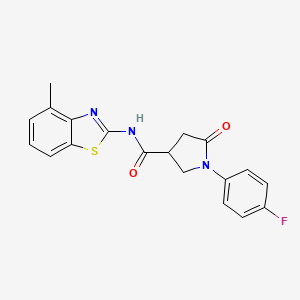
![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)


![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)
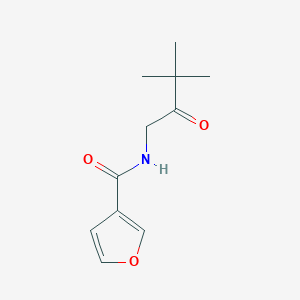
![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)